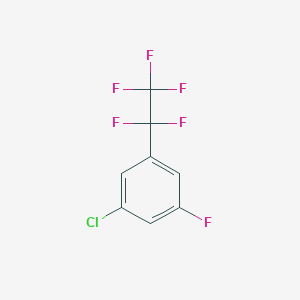

1-Chloro-3-fluoro-5-(pentafluoroethyl)benzene

Description

Properties

IUPAC Name |

1-chloro-3-fluoro-5-(1,1,2,2,2-pentafluoroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF6/c9-5-1-4(2-6(10)3-5)7(11,12)8(13,14)15/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFPXFQSBAMCBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Chloro-3-fluoro-5-(pentafluoroethyl)benzene is an organofluorine compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound, characterized by the presence of multiple fluorine atoms, influences its chemical reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The fluorinated structure enhances the compound's ability to form strong hydrogen bonds and interact with biological macromolecules, such as proteins and nucleic acids. This can lead to alterations in enzyme activity, receptor binding, and modulation of biochemical pathways .

Antimicrobial Properties

Studies have indicated that fluorinated compounds exhibit significant antimicrobial properties. For instance, the pentafluoroethyl group may enhance the lipophilicity of the molecule, allowing better penetration into bacterial membranes. Preliminary investigations have shown that similar fluorinated compounds possess activity against both Gram-positive and Gram-negative bacteria .

| Compound Type | Activity Against Bacteria |

|---|---|

| Gram-positive | Bacillus subtilis |

| Gram-negative | Escherichia coli, Pseudomonas aeruginosa |

Cytotoxicity

Research has demonstrated that organofluorine compounds can exhibit cytotoxic effects against various cancer cell lines. This compound's structural characteristics may confer enhanced stability against metabolic degradation, potentially leading to increased efficacy in cancer therapy. In vitro studies are necessary to quantify its cytotoxic effects on specific cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of various fluorinated compounds, this compound was tested alongside other derivatives. Results indicated that the compound demonstrated notable activity against E. coli, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using MCF-7 breast cancer cells. The study revealed that this compound exhibited a dose-dependent response, with IC50 values indicating significant potential for further development as an anticancer agent .

Pharmacokinetic Properties

Fluorinated compounds often exhibit altered pharmacokinetics due to their unique chemical properties. The introduction of fluorine atoms can enhance metabolic stability and reduce oxidative metabolism, which is crucial for maintaining therapeutic levels in vivo. Ongoing research aims to elucidate the pharmacokinetic profiles of this compound through animal model studies .

Toxicological Profile

Understanding the toxicological implications of fluorinated compounds is essential for their safe application in medicine. Preliminary toxicological assessments suggest that while some fluorinated compounds exhibit low toxicity profiles, comprehensive studies are required to evaluate the safety of this compound in long-term exposure scenarios .

Scientific Research Applications

Role in Drug Design

The incorporation of fluorine into drug molecules is a well-established strategy to enhance metabolic stability and bioactivity. Studies indicate that approximately 25% of small-molecule drugs currently on the market contain fluorine atoms, with a growing trend towards fluorinated compounds in new drug developments . The unique properties of 1-chloro-3-fluoro-5-(pentafluoroethyl)benzene make it an attractive candidate for pharmaceutical applications.

Case Study: Fluorinated Anticancer Agents

Research has shown that fluorinated compounds often exhibit improved efficacy in anticancer therapies. For instance, the modification of existing anticancer drugs with fluorinated groups has led to increased potency and reduced side effects. The specific interactions of this compound with biological macromolecules such as proteins and nucleic acids are areas of ongoing investigation, which may reveal potential therapeutic uses .

Environmental Studies

Impact on Human Health and Ecosystems

The increasing use of fluorinated compounds raises concerns regarding their environmental persistence and potential health impacts. Studies highlight the accumulation of such substances in the environment and their possible toxicological effects on human health . The unique stability conferred by the C-F bond makes these compounds resistant to degradation, leading to long-term environmental consequences.

| Environmental Impact | Description |

|---|---|

| Persistence | High resistance to biodegradation |

| Bioaccumulation Potential | Risk of accumulation in biological systems |

| Toxicological Concerns | Potential adverse effects on human health |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Group Comparisons

The substituent groups on the benzene ring determine electronic and steric properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparisons

Electronic and Steric Effects

- Pentafluoroethyl (-C₂F₅) vs. Trifluoromethyl (-CF₃):

The -C₂F₅ group in the target compound is bulkier and more electronegative than -CF₃, leading to greater steric hindrance and stronger deactivation of the aromatic ring. This reduces electrophilic substitution reactivity but enhances resistance to oxidation . - Halogen Type (Cl vs.

- Ethenyl (-CH=CH₂) vs.

Physicochemical and Commercial Considerations

- Lipophilicity: Methyl and trifluoromethyl groups (e.g., in 1-chloro-3-methoxy-2-methyl-5-(trifluoromethyl)benzene) increase lipophilicity, enhancing membrane permeability in bioactive molecules . In contrast, the pentafluoroethyl group may reduce solubility in non-polar solvents due to extreme fluorophilicity.

- Thermal Stability:

Perfluoroalkyl groups (-C₂F₅, -CF₃) improve thermal stability, making these compounds suitable for high-temperature applications in materials science . - Commercial Availability:

While this compound is discontinued , analogs like 1-chloro-3-fluoro-5-(propan-2-yloxy)benzene (CAS: 54-PC910126) remain available, highlighting market preference for less fluorinated derivatives .

Research and Application Insights

- Synthetic Utility:

The pentafluoroethyl group’s strong EW nature directs electrophilic attacks to meta/para positions, enabling regioselective synthesis of complex fluorinated aromatics . - Biological Activity: Fluorinated benzene derivatives, such as those in , demonstrate that substituent position and type critically influence herbicidal activity, with steric factors (-C₂F₅) often dominating over electronic effects .

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 25–40°C | Maximizes selectivity |

| Catalyst Loading | 5–10 mol% Pd | Balances cost/efficiency |

| Solvent Polarity | Low-to-moderate (e.g., THF) | Reduces side reactions |

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects of substituents:

- Electron-Withdrawing Effects: The pentafluoroethyl group (-C2F5) and halogens lower the aromatic ring’s electron density, favoring nucleophilic attack at meta/para positions.

- Transition State Analysis: Simulate intermediates (e.g., Meisenheimer complexes) to identify rate-determining steps .

- Solvent Effects: Include implicit solvent models (e.g., PCM for THF) to refine activation energy predictions .

Key Outputs:

- HOMO/LUMO maps to visualize reactive sites.

- Hammett constants (σm, σp) for quantitative structure-reactivity relationships.

Basic: What analytical techniques are most effective for characterizing this compound’s purity and stability?

Methodological Answer:

- GC-MS: Quantifies volatile impurities (detection limit: 0.1% w/w) using a DB-5MS column (30 m × 0.25 mm) .

- <sup>19</sup>F NMR: Resolves fluorine environments (δ -75 to -85 ppm for -C2F5; δ -110 ppm for -F) .

- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How do discrepancies in solubility data across ionic liquids impact formulation design?

Methodological Answer:

Contradictions arise from ionic liquid (IL) structural variability (e.g., anion/cation pairs). Mitigation strategies include:

- UNIFAC-IL Model: Predict solubility using group contribution methods. For example, [bmim][eFAP] (1-butyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate) shows higher affinity for fluorinated aromatics than [emim][Br] due to fluorophilic interactions .

- Experimental Validation: Use gravimetric or headspace gas chromatography to measure Henry’s constants (e.g., 0.15–0.30 mol·kg<sup>−1</sup>·bar<sup>−1</sup> at 298 K) .

Q. Table 2: Solubility in Selected Ionic Liquids

| IL | Solubility (mol·kg<sup>−1</sup>) | Temperature (K) |

|---|---|---|

| [bmim][eFAP] | 0.28 | 298 |

| [emim][Br] | 0.05 | 298 |

Advanced: How can NOEC/LOEC values be determined for environmental toxicity assessments?

Methodological Answer:

- Test System: Use algae (e.g., Pseudokirchneriella subcapitata) or daphnids in OECD 201/202 guidelines.

- Dose-Response: Expose to 0.1–10 mg/L for 72–96 hrs; measure growth inhibition (cell counts) or mortality .

- Statistical Analysis: Calculate NOEC/LOEC via Williams’ test (p < 0.05) or nonlinear regression (e.g., EC50 using Probit analysis) .

Critical Considerations:

- Account for photodegradation products (e.g., fluorinated metabolites) in chronic toxicity models.

- Validate analytical methods (e.g., LC-MS/MS) to quantify sub-ppm residuals .

Advanced: What mechanistic insights explain the compound’s resistance to radical degradation?

Methodological Answer:

The -C2F5 group’s strong C-F bonds (bond energy ~485 kJ/mol) hinder H-abstraction by radicals (e.g., OH•). Experimental approaches include:

- EPR Spectroscopy: Detect transient radicals in UV/H2O2 systems; observe suppressed signal intensity vs. non-fluorinated analogs.

- Kinetic Studies: Measure rate constants (k) with competing substrates (e.g., benzene vs. pentafluoroethylbenzene) .

Implications:

- Environmental persistence necessitates advanced oxidation processes (e.g., plasma catalysis) for degradation .

Basic: How can regioselectivity challenges in further functionalization be addressed?

Methodological Answer:

- Directing Groups: Introduce temporary substituents (e.g., -NO2) to steer electrophiles to desired positions.

- Microwave-Assisted Synthesis: Enhance kinetic control (e.g., 150°C, 20 min) to favor meta-substitution over para .

- Computational Screening: Pre-screen directing group efficacy via DFT (e.g., Gibbs free energy of transition states) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.